tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

CNS drug discovery dopamine receptor ligands enantioselective pharmacology

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9) is a chiral, enantiopure bicyclic lactam featuring a conformationally constrained 3-azabicyclo[3.2.0]heptane core with a Boc-protected tertiary amine and a ketone at the 6-position. The [3.2.0] azabicyclic scaffold functions as a saturated bioisostere of the piperidine ring, offering enhanced three-dimensional character (sp³ carbon fraction = 0.82) while retaining hydrogen-bond acceptor capacity (HBA = 3, HBD =.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1251004-19-9
Cat. No. B2612251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS1251004-19-9
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(=O)C2C1
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeySSFIFLZYPGAHGB-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9): Enantiopure Bicyclic Lactam Building Block for Stereochemically Demanding Drug Discovery


tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9) is a chiral, enantiopure bicyclic lactam featuring a conformationally constrained 3-azabicyclo[3.2.0]heptane core with a Boc-protected tertiary amine and a ketone at the 6-position [1]. The [3.2.0] azabicyclic scaffold functions as a saturated bioisostere of the piperidine ring, offering enhanced three-dimensional character (sp³ carbon fraction = 0.82) while retaining hydrogen-bond acceptor capacity (HBA = 3, HBD = 0) [2][3]. The defined (1R,5S) stereochemistry distinguishes this compound from its racemic cis counterpart (sold under the same CAS) and from its (1S,5R) enantiomer (CAS 1932528-28-3), making it a critical procurement decision point for enantioselective synthesis programs [4]. The Boc protecting group provides acid-labile N-protection orthogonal to Cbz or Fmoc strategies .

Why Racemic or Scaffold-Shifted Analogs Cannot Substitute for tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9) in Stereochemically Sensitive Applications


Generic substitution of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate with its racemic cis form, opposite enantiomer, or scaffold-shifted analogs (e.g., [3.1.1] bicyclic core or Cbz-protected variant) introduces quantifiable liabilities across three axes: stereochemical fidelity, physicochemical property shift, and protecting-group orthogonality. The racemic mixture (commonly sold under CAS 1251004-19-9 without enantiomeric excess specification) dilutes target engagement potential, as individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives exhibit distinct dopamine receptor affinities [1]. The [3.1.1] scaffold analog (CAS 1251013-26-9) shifts XLogP3 from 0.6 to 0.8 (ΔlogP = +0.2), altering predicted membrane permeability and solubility profiles despite identical molecular formula [2][3]. The Cbz analog (CAS 1638771-52-4) adds 34 Da molecular weight and necessitates hydrogenolytic deprotection incompatible with reduction-sensitive substrates, whereas the Boc group of the target compound is removed under mild acidic conditions . These differences, documented below in quantitative comparator evidence, preclude simple interchange.

Quantitative Comparator Evidence Guide for tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9): Procurement-Relevant Differentiation Data


Enantiomer-Specific Dopamine Receptor Affinity: Class-Level Evidence for (1R,5S) Stereochemical Preference

The (1R,5S) enantiopure form of the 3-azabicyclo[3.2.0]heptane scaffold is critical for biological target engagement. In a systematic study of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands, Reinart-Okugbeni et al. (2012) demonstrated that individual enantiomers of the same compound possess distinct binding affinities at D2L and D3 dopamine receptors, with all tested derivatives showing greater affinity for D2-like receptors over D1 binding sites [1]. The most potent ligand in the series achieved nanomolar D3R activity (Ki = 2.3 nM) with 263.7-fold D2R/D3R selectivity [2]. While these specific data pertain to tetrasubstituted 3-azabicyclo[3.2.0]heptane derivatives rather than the 6-oxo scaffold directly, the class-level principle—that enantiomeric configuration of the azabicyclo[3.2.0]heptane core governs receptor subtype selectivity—is firmly established. Procuring the racemic cis form (routinely sold under CAS 1251004-19-9 at 97–98% chemical purity without enantiomeric excess specification ) introduces an uncontrolled stereochemical variable that can confound SAR interpretation and reduce assay reproducibility.

CNS drug discovery dopamine receptor ligands enantioselective pharmacology

Kinetic Resolution Efficiency: Quantified Challenge of Obtaining Enantiopure 3-Azabicyclo[3.2.0]heptane Derivatives from Racemate

Obtaining enantiopure 3-azabicyclo[3.2.0]heptane derivatives from racemic mixtures is non-trivial, as quantified by Ausmees et al. (2012), who reported enantiomeric ratio (E) values up to 153 for enzymatic kinetic resolution of oxa- and azabicyclo[3.2.0]heptane derivatives using immobilized Candida antarctica Lipase B (CALB, Novozym 435) [1]. Under optimized conditions, the kinetic resolution achieved 99% enantiomeric excess for the non-acylated enantiomer, but with isolated yields limited to 35–40% post-resolution . This means that procuring the racemic form and performing in-house resolution incurs a minimum 60% material loss, in addition to the cost of enzyme, optimization time, and analytical method development for ee determination. Direct procurement of the enantiopure (1R,5S) compound (CAS 1251004-19-9, specified as single enantiomer) eliminates this attrition and ensures defined stereochemistry from the outset [2].

enzymatic kinetic resolution chiral separation lipase CALB enantiomeric excess

Lipophilicity Differential: XLogP3 Shift of Δ0.2 Between [3.2.0] and [3.1.1] Bicyclic Scaffolds

The target [3.2.0] bicyclic scaffold (CAS 1251004-19-9) and the structurally related [3.1.1] scaffold (CAS 1251013-26-9) share identical molecular formula (C11H17NO3), molecular weight (211.26), and HBA/HBD counts (3/0), yet exhibit a quantifiable difference in predicted lipophilicity: XLogP3 = 0.6 for the [3.2.0] core versus XLogP3 = 0.8 for the [3.1.1] core [1][2]. This ΔlogP of +0.2 for the [3.1.1] analog represents a ~33% relative increase in predicted octanol-water partitioning, which can influence membrane permeability, aqueous solubility, and CYP450 metabolic profiles in downstream lead compounds [3]. For medicinal chemistry programs conducting scaffold hopping exercises between [3.2.0] and [3.1.1] azabicyclic cores, this lipophilicity differential provides a quantifiable basis for selecting the lower-logP [3.2.0] scaffold when minimizing logP is a design objective.

physicochemical property comparison logP scaffold hopping ADME prediction

Boc vs Cbz Protecting Group Orthogonality: Molecular Weight and Deprotection Condition Comparison

The Boc protecting group of the target compound (MW 211.26) is cleaved under acidic conditions (TFA, HCl/dioxane), whereas the Cbz analog (3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane, CAS 1638771-52-4, MW 245.27) requires hydrogenolysis (H₂/Pd-C) for deprotection . The Cbz analog carries a 34 Da molecular weight penalty (+16%) and introduces an aromatic chromophore (benzyl group) that can complicate UV-based reaction monitoring and introduce π-stacking interactions not present with the Boc-protected scaffold [1]. In multi-step synthetic sequences requiring orthogonal protection of two amine sites (e.g., a secondary amine elsewhere in the molecule that must survive acidic conditions), the Boc group on the target compound can be selectively removed while a Cbz group remains intact, or vice versa, enabling sequential unmasking strategies that are precluded when both sites bear the same protecting group .

protecting group strategy orthogonal deprotection Boc Cbz multi-step synthesis

Synthetic Route Efficiency: Patent CN103130706A vs Prior Art — Two-Step 23.2% Yield

Patent CN103130706A (filed 2011-12-01) discloses a two-step preparation of 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester from N-Boc-3-pyrroline and trichloroacetyl chloride using zinc-copper reagent, followed by zinc powder reduction of the 6,6-dichloro intermediate, achieving an overall yield of 23.2% [1]. The patent explicitly states this method addresses deficiencies of prior synthetic processes characterized by long routes, high cost, and inconvenient experimental operation [2]. For procurement evaluation, this 23.2% two-step yield establishes a quantitative baseline: in-house synthesis of the racemate consumes approximately 4.3 g of starting N-Boc-3-pyrroline per gram of product (not accounting for enantiomer resolution losses), providing a cost-model input for make-vs-buy analysis [3].

synthetic methodology process chemistry cycloaddition zinc-copper reagent

sp³ Carbon Fraction (Fsp3 = 0.82) and Three-Dimensional Character vs Piperidine Bioisostere Baseline

The target compound possesses an sp³ carbon fraction of 0.82 (8 of 11 non-carbonyl carbons are sp³-hybridized) with a topological polar surface area (TPSA) of 46.6 Ų and 0 hydrogen bond donors [1]. This compares favorably to the piperidine ring (Fsp3 ≈ 0.6 for N-Boc-piperidine) which, though saturated, adopts a chair conformation with only two distinct exit vectors, whereas the [3.2.0] bicyclic scaffold provides a rigid, conformationally locked framework with defined (1R,5S) exit vector geometry that has been validated as a piperidine bioisostere in drug discovery [2]. Literature establishes that higher Fsp3 correlates with improved clinical success rates, aqueous solubility, and reduced off-target promiscuity [3]. The rigid bicyclic structure additionally restricts rotatable bonds to 2 (both within the Boc tert-butyl group), minimizing entropic penalties upon target binding compared to flexible monocyclic alternatives.

Fsp3 three-dimensionality bioisostere fragment-based drug discovery conformational restriction

Best-Fit Application Scenarios for tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9) Based on Comparative Evidence


Enantiopure Building Block for CNS Dopamine Receptor Ligand Optimization

Programs targeting D2-like dopamine receptors (D2L, D3) for indications such as schizophrenia, Parkinson's disease, or restless legs syndrome benefit from the (1R,5S) enantiopure scaffold. As demonstrated by Reinart-Okugbeni et al. (2012), enantiomers of 3-azabicyclo[3.2.0]heptane derivatives exhibit distinct dopamine receptor binding profiles, with the best ligands achieving Ki(D3) = 2.3 nM and >260-fold D2R/D3R selectivity [1]. The 6-oxo group provides a synthetic handle for further diversification (reductive amination, Grignard addition, olefination) while maintaining the stereochemically defined bicyclic core required for selective receptor engagement. Procurement of the pre-resolved (1R,5S) enantiomer avoids the ≥60% material loss documented for enzymatic kinetic resolution of racemic azabicyclo[3.2.0]heptane derivatives [2].

Low-LogP Scaffold for CNS MPO-Compliant Lead Optimization

The XLogP3 = 0.6 of the [3.2.0] scaffold, which is 0.2 log units lower than the [3.1.1] isomer (XLogP3 = 0.8), makes this building block preferable for CNS drug discovery programs where maintaining CNS MPO scores ≥4 is a design criterion [3]. The lower intrinsic lipophilicity allows medicinal chemists to introduce potency-driving lipophilic substituents without exceeding logP thresholds that compromise CNS penetration or increase hERG and CYP liability. The scaffold contributes zero HBD, 3 HBA, and a TPSA of 46.6 Ų, all within favorable CNS drug space parameters [4].

Orthogonally Protected Intermediate for Sequential Deprotection Strategies in Multi-Step Synthesis

In synthetic sequences requiring sequential unmasking of two amine functionalities, the Boc-protected [3.2.0] scaffold provides acid-labile protection orthogonal to Cbz (hydrogenolysis), Fmoc (base), or Alloc (Pd) groups [5]. The Boc group is selectively removed under mild acidic conditions (20–50% TFA/CH₂Cl₂) that preserve acid-sensitive functionality elsewhere in the molecule when coupled with appropriate protecting group selection. The 6-oxo ketone can be reduced, alkylated, or olefinated prior to or after Boc deprotection, enabling convergent synthetic strategies that are incompatible with the Cbz analog (which requires hydrogenolysis and adds 34 Da mass) .

Conformationally Restricted Fragment for Fsp3-Enriched DNA-Encoded Library (DEL) Synthesis

The high sp³ carbon fraction (Fsp3 = 0.82) and rigid bicyclic geometry of the [3.2.0] scaffold align with current drug discovery trends emphasizing three-dimensional fragment collections for DEL and FBDD platforms [6]. Literature demonstrates that higher Fsp3 correlates with improved clinical success, solubility, and selectivity [7]. The defined (1R,5S) exit vectors and ketone functional handle enable regio- and stereospecific on-DNA derivatization, while the Boc group can be removed post-library synthesis for subsequent diversity introduction. This scaffold addresses the 'escape from flatland' paradigm more effectively than monocyclic piperidine-based fragments.

Quote Request

Request a Quote for tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.